molecular formula C₁₄H₂₁NO₅ B1141852 tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate CAS No. 1395498-37-9

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

Cat. No. B1141852
M. Wt: 283.32
InChI Key:
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Description

  • Introduction :

    • Tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate is a chemical compound that has been studied for its synthesis methods, molecular structure, and various chemical properties.
  • Synthesis Analysis :

    • The synthesis involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, which is reacted with other chemical entities like ethyl cyanomalonate and sulfur to form Schiff base compounds (Çolak et al., 2021).
  • Molecular Structure Analysis :

    • X-ray crystallographic analysis is used to characterize the molecular and crystal structure of these compounds. For instance, one of the compounds studied crystallizes in the monoclinic space group P21/c, exhibiting intramolecular hydrogen bonds which stabilize the molecular structure (Çolak et al., 2021).
  • Chemical Reactions and Properties :

    • The compound has been used in various chemical reactions, such as the preparation of diverse piperidine derivatives and its reaction with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Moskalenko & Boev, 2014; Boev et al., 2015).
  • Physical Properties Analysis :

    • The physical properties such as solubility, melting point, and boiling point are not explicitly detailed in the available literature. However, these properties are generally determined by the compound's molecular structure and bonding.
  • Chemical Properties Analysis :

    • The compound exhibits properties typical of carboxylates and piperidines, including reactions typical of these functional groups. It also shows properties like intramolecular hydrogen bonding, which influences its reactivity and stability (Çolak et al., 2021).

Scientific Research Applications

Stereoselective Syntheses and Derivatives

  • Research by Boev et al. (2015) has demonstrated that tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be synthesized stereoselectively. They explored reactions with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which have potential applications in the development of new stereoselective compounds (Boev et al., 2015).

Synthesis of Jak3 Inhibitor Intermediates

  • Chen Xin-zhi (2011) reported on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating novel protein tyrosine kinase Jak3 inhibitors. This compound's synthesis process is an efficient approach with potential for industrial scale-up (Chen Xin-zhi, 2011).

Piperidine Derivatives Synthesis

  • Moskalenko and Boev (2014) described the creation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, when treated with triethylsilane and anhydrous BiBr3, undergo cyclization into N-Boc piperidine derivatives fused with oxygen heterocycles, showing high stereoselectivity (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTPHGMAUQDRTM-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856758
Record name tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

CAS RN

1395498-37-9
Record name tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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